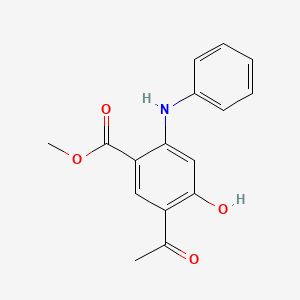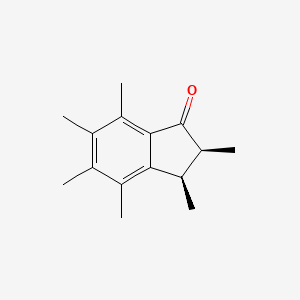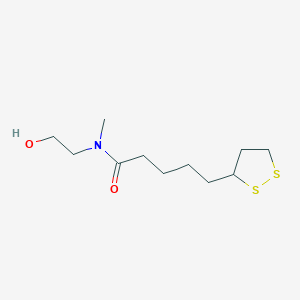
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide is a compound that features a dithiolane ring, a hydroxyethyl group, and a methylpentanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide typically involves the formation of the dithiolane ring followed by the introduction of the hydroxyethyl and methylpentanamide groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds to regenerate the dithiolane ring.
Substitution: The hydroxyethyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring results in disulfide-containing compounds, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide involves its ability to participate in redox reactions due to the presence of the dithiolane ring. This compound can interact with various molecular targets and pathways, including enzymes and proteins involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide: shares similarities with other dithiolane-containing compounds such as lipoic acid and its derivatives.
Lipoic Acid: Known for its antioxidant properties and role in metabolic processes.
Dithiolane Derivatives: Various derivatives with different functional groups that exhibit unique chemical and biological properties.
Propiedades
Número CAS |
257926-20-8 |
|---|---|
Fórmula molecular |
C11H21NO2S2 |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
5-(dithiolan-3-yl)-N-(2-hydroxyethyl)-N-methylpentanamide |
InChI |
InChI=1S/C11H21NO2S2/c1-12(7-8-13)11(14)5-3-2-4-10-6-9-15-16-10/h10,13H,2-9H2,1H3 |
Clave InChI |
UXVNDIWQFCCCQN-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C(=O)CCCCC1CCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


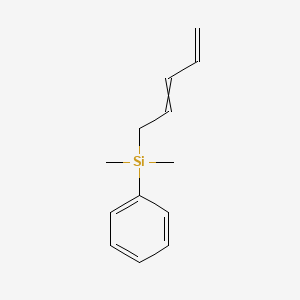
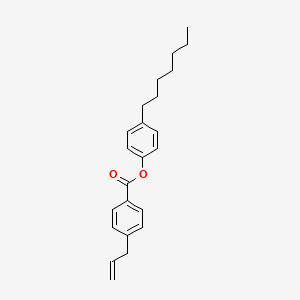
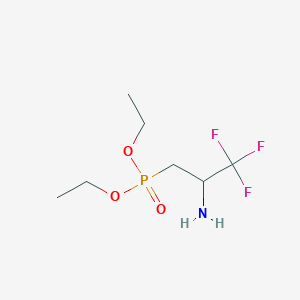
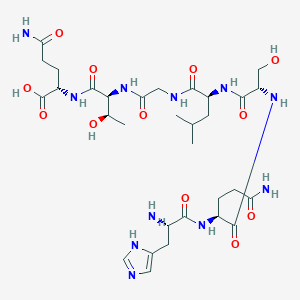
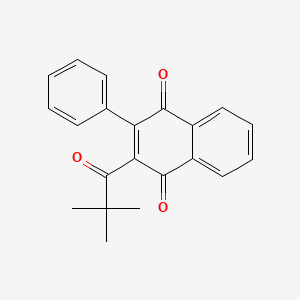
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
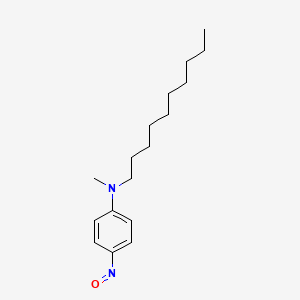

![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

